1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S2/c16-10-4-6-11(7-5-10)24(20,21)12-8-19(9-12)25(22,23)15-13(17)2-1-3-14(15)18/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKVFEPPAOZTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-difluorobenzene sulfonyl chloride with 4-fluorobenzene sulfonyl chloride in the presence of a base, followed by cyclization to form the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weights estimated using atomic mass calculations.
Key Observations :
Azetidine Core: Unlike non-azetidine sulfonates (e.g., the sulfonate ester in Table 1), the azetidine ring confers rigidity, which may improve pharmacokinetic properties by reducing conformational flexibility .
Research Findings and Implications
- Structural Uniqueness: The combination of dual sulfonyl groups and fluorine substitution is rare in literature, offering novel opportunities for drug discovery.
- Synthetic Scalability : High-yield protocols for azetidine functionalization (e.g., ’s 96% yield for TFA salts) suggest feasibility for large-scale synthesis .
- Knowledge Gaps: Limited data on solubility, stability, and explicit biological targets necessitate further study.
Biological Activity
1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 306.34 g/mol
- CAS Number : 60230-36-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting enzymes, particularly carbonic anhydrase and certain proteases, which are crucial in various physiological processes.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies indicate that the compound possesses significant antimicrobial properties against a range of bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Anticancer | Inhibited proliferation of A549 cells |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations of 10 µM and above, suggesting its therapeutic potential in inflammatory conditions.
Case Study 3: Anticancer Properties
Research conducted on human lung adenocarcinoma A549 cells revealed that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis in these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
